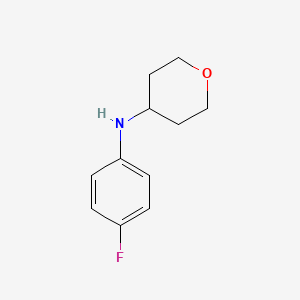
N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
Descripción general
Descripción
“N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine” is a chemical compound that contains a fluorophenyl group, a tetrahydropyran ring, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyran ring, a fluorophenyl group, and an amine group . The fluorine atom on the phenyl ring could engage in interesting interactions with other molecules, potentially influencing the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Pharmacophore Design and Kinase Inhibition : Research highlights the design and synthesis of compounds with imidazole scaffolds, demonstrating selective inhibition of p38 MAP kinase, which is crucial for proinflammatory cytokine release. These studies emphasize the significance of the 4-fluorophenyl ring for achieving high binding selectivity and potency, relevant to the broader category of fluorophenyl compounds (Scior et al., 2011).
Practical Synthesis Methods : Discussions on synthetic methodologies, such as the practical synthesis of 2-fluoro-4-bromobiphenyl, highlight the challenges and innovations in synthesizing fluorophenyl derivatives, which are key intermediates in manufacturing various pharmacological agents (Qiu et al., 2009).
Applications in Medicinal Chemistry and Pharmacology
Hybrid Catalysts in Drug Synthesis : The use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, a structure related to the inquiry compound, demonstrates the compound's importance in medicinal chemistry, offering insights into the versatility of such frameworks for developing lead molecules (Parmar et al., 2023).
Toxicity and Safety Assessments : Evaluations of the toxicity of organic fluorophores, including those related to fluorophenyl compounds, underscore the critical balance between efficacy and safety in the development of diagnostic and therapeutic agents (Alford et al., 2009).
Advanced Material and Sensor Development
Optoelectronic Materials : Investigations into functionalized quinazolines and pyrimidines for optoelectronic applications reveal the potential of fluorophenyl derivatives in electronic devices, highlighting the relevance of such compounds in the development of luminescent materials and sensors (Lipunova et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a potential drug, future research could focus on optimizing its structure for better activity and selectivity, conducting preclinical and clinical trials, and investigating its mechanism of action .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKGJBMEUWFXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

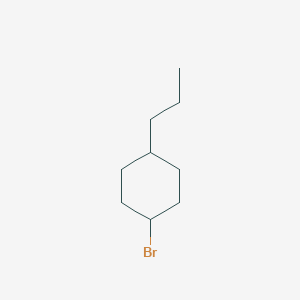

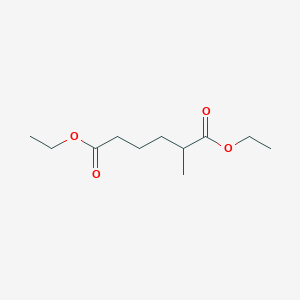
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)

![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)
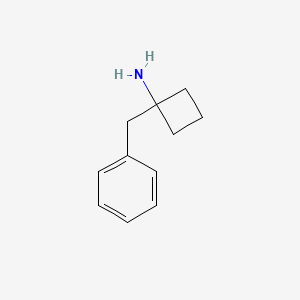
![Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3166533.png)
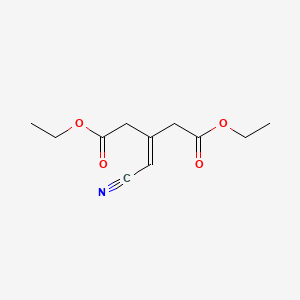
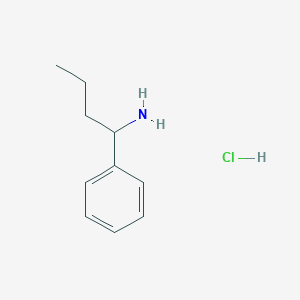

![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166574.png)
![[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166587.png)
![tert-Butyl [(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B3166594.png)